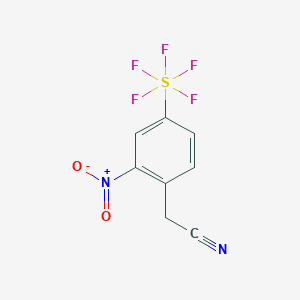
(2-Nitro-4-(pentafluorosulfanyl)fenil)acetonitrilo
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds with the pentafluorosulfanyl group has been achieved using commercially available synthons substituted with this group . The incorporation of the –SF5 group onto model amino acids has been investigated in fields of bioconjugation and drug development . The influence of the –SF5 group on a variety of common synthetic transformations such as amide coupling, reductive amination, diazo-coupling, and CuAAC “click” reactions has been studied .Molecular Structure Analysis
The molecular structure of “(2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile” consists of a nitro group (NO2), a pentafluorosulfanyl group (SF5), and an acetonitrile group (CH2CN) attached to a phenyl ring.Chemical Reactions Analysis
The pentafluorosulfanyl group demonstrates high chemical stability, resistant to hydrolysis under both strong acidic and basic conditions . It has been incorporated on para- and meta-substituted nitroarenes and is capable of undergoing [18F]\[19F] radioisotopic exchange .Physical And Chemical Properties Analysis
“(2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile” has a molecular weight of 288.2 g/mol. More specific physical and chemical properties such as melting point, boiling point, density, etc., are not mentioned in the search results.Aplicaciones Científicas De Investigación
Síntesis Orgánica
(2-Nitro-4-(pentafluorosulfanyl)fenil)acetonitrilo: se utiliza como un intermedio importante en la síntesis orgánica. Su estructura única permite la introducción del grupo pentafluorosulfanyl en varias moléculas, lo que puede alterar significativamente sus propiedades químicas, como aumentar su estabilidad térmica y resistencia a la oxidación .
Investigación Farmacéutica
La capacidad del compuesto para actuar como bloque de construcción para moléculas más complejas lo hace valioso en la investigación farmacéutica. Se puede utilizar para sintetizar nuevos compuestos con posibles propiedades medicinales, particularmente en el desarrollo de fármacos que requieren un alto grado de fluoración .
Ciencia de los Materiales
En la ciencia de los materiales, este compuesto puede contribuir al desarrollo de nuevos materiales con propiedades mejoradas. El grupo pentafluorosulfanyl es conocido por su capacidad para mejorar las características de los materiales, haciéndolos más duraderos y resistentes a condiciones extremas .
Catálisis
Este derivado de acetonitrilo se puede utilizar en catálisis para facilitar diversas reacciones químicas. Su reactividad se puede aprovechar para acelerar las reacciones que de otro modo serían lentas, lo que lo convierte en un catalizador valioso en la química sintética .
Bioconjugación
El compuesto también es útil en técnicas de bioconjugación, donde se puede utilizar para unir etiquetas fluoradas a biomoléculas. Esto es particularmente importante en el estudio de sistemas biológicos y el desarrollo de herramientas de diagnóstico .
Aplicaciones Electroquímicas
Debido a su buena conductividad y características amigables con el medio ambiente, this compound se puede utilizar en aplicaciones electroquímicas. Puede servir como precursor de compuestos que contienen nitrógeno o nitrilo en la síntesis electroquímica .
Química Analítica
En la química analítica, este compuesto se puede utilizar como estándar o reactivo debido a su firma química distinta. Puede ayudar en la detección y cuantificación precisas de diversas sustancias .
Ciencia Ambiental
Por último, la estabilidad y resistencia a la degradación del compuesto lo hacen adecuado para aplicaciones de ciencia ambiental. Se puede utilizar en estudios relacionados con la persistencia de compuestos fluorados en el medio ambiente y su posible impacto .
Mecanismo De Acción
This group has been investigated for its influence on a variety of common synthetic transformations utilized in fields of bioconjugation and drug development . The pentafluorosulfanyl group demonstrates high chemical stability, resistant to hydrolysis under both strong acidic and basic conditions . It is highly polar due to the presence of multiple fluorine atoms, exerting a strong inductive electron-withdrawing effect . Despite this polarity, the pentafluorosulfanyl group is also highly lipophilic .
In terms of biodegradation, some Pseudomonas spp. can utilize pentafluorosulfanyl-substituted aminophenols as sole carbon and energy sources . This is the first study to demonstrate that microorganisms can biodegrade pentafluorosulfanyl-substituted aromatic compounds releasing fluoride ion, and biotransform them generating a toxic metabolite .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-NPPF has several advantages for use in laboratory experiments. It is relatively inexpensive, non-toxic, and has a low boiling point, which makes it easy to work with. Additionally, it is highly soluble in many organic solvents, which makes it easy to use in a variety of reactions. However, 2-NPPF also has some limitations. It is highly volatile, which can make it difficult to store and handle. Additionally, it is highly reactive, which can make it difficult to control the reaction conditions.
Direcciones Futuras
The future of 2-NPPF is promising. There are many potential applications that have yet to be explored, such as its use as a catalyst in organic synthesis, as a reagent in analytical chemistry, and as an initiator for the polymerization of vinyl monomers. Additionally, further research into its biochemical and physiological effects could lead to new and improved therapeutic treatments. Finally, further research into its mechanism of action could lead to new and improved synthetic methods.
Safety and Hazards
The safety data sheet for “(2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile” provides several precautionary statements. It advises to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to keep away from heat/sparks/open flames/hot surfaces . It also advises to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-[2-nitro-4-(pentafluoro-λ6-sulfanyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5N2O2S/c9-18(10,11,12,13)7-2-1-6(3-4-14)8(5-7)15(16)17/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINMUFZCLLETTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)[N+](=O)[O-])CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid hydrochloride](/img/structure/B1452937.png)



![[3-(2-Chlorophenyl)propyl]amine hydrochloride](/img/structure/B1452947.png)


![3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride](/img/structure/B1452950.png)

![5-[(4-Isopropylpiperazin-1-yl)carbonyl]-2-methylaniline](/img/structure/B1452955.png)
![1-[(4-Chloro-2-pyridinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B1452956.png)


![2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide](/img/structure/B1452959.png)